molecular formula C12H14O B8306060 3-Benzyloxymethyl-1-cyclobutene

3-Benzyloxymethyl-1-cyclobutene

Cat. No.: B8306060
M. Wt: 174.24 g/mol
InChI Key: RLBJUFJRBIEEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyloxymethyl-1-cyclobutene is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

cyclobut-2-en-1-ylmethoxymethylbenzene

InChI

InChI=1S/C12H14O/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-12/h1-7,12H,8-10H2

InChI Key

RLBJUFJRBIEEPV-UHFFFAOYSA-N

Canonical SMILES

C1C=CC1COCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Cc1ccc(S(=O)(=O)[O-])c(C2CC(COCc3ccccc3)C2)c1
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Synthesis routes and methods II

Procedure details

[[(3-Chlorocyclobutyl)methoxy]methyl]benzene (82 g, 0.39 mole) in 390 ml of dry dimethylsulfoxide was slowly added to a solution of potassium t-butoxide (132 g, 1.17 mole) in 390 ml of dry dimethylsulfoxide in a water-bath at 18° C. under a dry argon atmosphere. After stirring for 1 hour at room temperature, the reaction mixture was poured into 1600 ml of water and extracted with ether (3×1000 ml). The ether extracts were back-extracted with water (4×2000 ml) and the ether extract was then dried over sodium sulfate. The ether was removed in vacuo and the crude product was purified on a Merck silica column, eluting the column with 5% ethyl acetate-hexane. Appropriate fractions were combined and the solvents removed in vacuo yielding 60.0 g of the title compound as a colorless liquid.
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82 g
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132 g
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390 mL
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390 mL
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1600 mL
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Synthesis routes and methods III

Procedure details

In a 250 mL flask with t-BuOK (11.95 g, 0.11 mol) inside, dry DMSO 50 mL was added under argon to give a colorless solution. Then at room temperature, cis-3-(benzyloxymethyl)cyclobutyl-tosylate (12.3 g, 35.5 mmol) was added very slowly to the previous flask. The reaction mixture was left stirring at room temperature for 4 hr, after which time quench the reaction by adding H2O 200 mL slowly, followed by the addition of 100 mL Et2O. The separated water phase was re-extracted with Et2O three times and the combined organic phase was washed with H2O four times. The organic phase was dried over MgSO4 and concentrated to dryness to give a light yellow oil which was purified by silica gel flash chromatography (Hexane:EtOAc=9:1) to give 4.45 g (71.9%, Rf=0.59 ((Hexane: EtOAc=9:1)) the desired product. 1H NMR (CDCl3, 600 MHz): δ 2.19-2.21 (d, J=12, 1H), 2.66-2.69 (dd, J=13.2, 4.2, 1H), 3.11-3.14 (m, 1H), 3.50-3.56 (m, 2H), 4.54 (s, 2H), 6.09-6.11 (m, 2H), 7.27-7.35 (m, 5H). 13C NMR (CDCl3, 150 MHz): δ 34.40, 43.72, 73.32, 74.07, 127.75, 127.89, 128.59, 137.16, 138.59. IR (neat) νmax 3257, 2917, 2849, 1739, 1462, 1376, 1241, 967, 746.
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11.95 g
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50 mL
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cis-3-(benzyloxymethyl)cyclobutyl-tosylate
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12.3 g
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200 mL
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100 mL
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